N-(4-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c21-15-1-3-16(4-2-15)24-20(29)28-13-11-27(12-14-28)19-6-5-18(25-26-19)23-17-7-9-22-10-8-17/h1-10H,11-14H2,(H,24,29)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVZZUFQGKGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 378.4 g/mol
- CAS Number : 1021115-64-9
Research indicates that this compound acts primarily as an inhibitor of various enzymes and receptors involved in critical biological pathways. The presence of the piperazine and pyridazine moieties suggests potential interactions with neurotransmitter systems and enzyme inhibition.
1. Inhibition of Enzymes
The compound has demonstrated inhibitory activity against several enzymes, notably monoamine oxidase (MAO). A study reported that derivatives similar to this compound showed significant inhibition of MAO-B with IC values as low as 0.013 µM, indicating a strong potential for neuroprotective effects in conditions like Alzheimer's disease .
2. Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives containing similar structural features were evaluated for their ability to induce apoptosis in cancer cells, with some compounds achieving IC values below 10 µM .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds suggest that they may inhibit bacterial growth effectively. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus comparable to standard antibiotics .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a closely related compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with the compound led to significant improvements in cognitive function and reduced amyloid plaque formation, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, researchers synthesized various derivatives based on this compound and tested their efficacy against breast cancer cell lines. One derivative exhibited an IC value of 8 µM, highlighting its potential as a lead candidate for further development in cancer therapy .
Data Summary
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Pyridazine vs. Chroman/Pyridopyrazine : The target compound’s pyridazine core offers a planar, electron-deficient aromatic system, contrasting with PKM-833’s chroman ring (bulkier, lipophilic) and ’s pyridopyrazine (extended π-system for kinase binding) .
- Fluorophenyl vs. Trifluoromethyl Groups : The 4-fluorophenyl group in the target compound and compound 43 provides moderate hydrophobicity, while PKM-833’s trifluoromethylchroman enhances metabolic stability and brain penetration .
- Amide vs. Thioamide Linkers : ML267’s carbothioamide may increase bacterial target affinity compared to the carboxamide in the target compound, though sulfur’s polarizability could alter binding kinetics .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : PKM-833’s trifluoromethylchroman increases logP, enhancing CNS accessibility, whereas the target compound’s pyridazine may improve aqueous solubility .
- Metabolic Stability : Piperazine carboxamides generally exhibit moderate stability, but electron-withdrawing groups (e.g., fluorophenyl) in the target compound could reduce cytochrome P450 metabolism compared to ML267’s thioamide .
- Bioavailability : ’s compound 43, with a rigid tetrahydronaphthalene core, may have lower oral bioavailability than the target compound’s more flexible pyridazine-piperazine scaffold .
Q & A
Q. What are the key synthetic challenges in preparing N-(4-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, and how are they addressed?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and carboxamide formation. A common challenge is controlling regioselectivity during pyridazine functionalization. For example, the pyridin-4-ylamino group must be introduced at the 6-position of pyridazin-3-yl to avoid steric clashes with the piperazine ring. Solvent selection (e.g., dichloromethane or ethanol) and catalysts (e.g., triethylamine) are critical for optimizing yields, as shown in structurally analogous compounds . Purification often requires column chromatography, and identity confirmation relies on LCMS and NMR spectroscopy (e.g., H and C NMR for verifying piperazine and carboxamide moieties) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical techniques include:
- LCMS : To confirm molecular weight (e.g., expected [M+H]+ ion).
- NMR spectroscopy : H NMR detects aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) and piperazine protons (δ 2.5–3.5 ppm). C NMR identifies carbonyl carbons (~160–170 ppm) and fluorinated aromatic carbons .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related piperazine-carboxamide derivatives (e.g., monoclinic crystal system with P21/c space group) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for structurally similar piperazine-carboxamide derivatives?
Discrepancies often arise from substituent effects (e.g., chloro vs. fluoro groups) or assay conditions. For example:
- Receptor binding assays : Fluorophenyl derivatives may show higher affinity for serotonin receptors than chlorophenyl analogs due to electronegativity differences .
- Dose-response validation : Conflicting IC values require retesting under standardized conditions (e.g., pH 7.4 buffer, 37°C) . Comparative tables are critical:
| Compound | Substituent | Target Receptor | IC (nM) | Reference |
|---|---|---|---|---|
| Analog A | 4-Fluorophenyl | 5-HT | 12.3 ± 1.2 | |
| Analog B | 4-Chlorophenyl | 5-HT | 28.7 ± 3.1 |
Q. How can researchers design experiments to elucidate the mechanism of action for this compound?
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against panels of 100+ kinases to identify off-target effects (e.g., MAP kinase inhibition observed in pyridopyrazine analogs) .
- Molecular dynamics simulations : Model interactions with predicted targets (e.g., dopamine D3 receptor) using docking software (AutoDock Vina) and validate with mutagenesis studies .
Q. What crystallographic data are available for related compounds, and how do they inform SAR studies?
Single-crystal X-ray structures (e.g., monoclinic P21/c space group, Z=8) reveal key conformational features:
- Piperazine ring puckering : Affects hydrogen bonding with biological targets.
- Fluorophenyl orientation : Para-substitution minimizes steric hindrance, enhancing receptor binding . Data from analogs like N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (unit cell parameters: a=9.992 Å, b=9.978 Å, c=31.197 Å) provide benchmarks for computational modeling .
Methodological Guidance
Q. How can researchers optimize reaction conditions for introducing the pyridin-4-ylamino group?
- Coupling agents : Use EDCI/HOBt for amide bond formation between pyridazine and pyridin-4-amine.
- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for isolating the final product .
Q. What computational tools are recommended for predicting metabolic stability?
- CYP450 metabolism : Use SwissADME to predict cytochrome P450 interactions.
- Metabolite identification : Combine DFT calculations (Gaussian 09) with in vitro microsomal assays .
Data Interpretation and Validation
Q. How should researchers address low reproducibility in enzymatic inhibition assays?
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays).
- Buffer optimization : Test Tris-HCl vs. phosphate buffers to rule out pH-dependent activity .
- Statistical rigor : Perform triplicate runs with blinded analysis to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
